(2E)-3-methoxy-2-methyl-2-propenoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56674-63-6 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(E)-3-methoxy-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-4(3-8-2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+ |
InChI Key |
JQEBZBUGQPSANC-ONEGZZNKSA-N |
Isomeric SMILES |
C/C(=C\OC)/C(=O)O |
Canonical SMILES |
CC(=COC)C(=O)O |
Origin of Product |
United States |
Contextualization Within α,β Unsaturated Carboxylic Acid Chemistry
(2E)-3-methoxy-2-methyl-2-propenoic acid belongs to the broad class of α,β-unsaturated carboxylic acids. These compounds are characterized by a carbon-carbon double bond conjugated with a carboxylic acid functional group. This arrangement results in a unique electronic distribution, making them versatile reagents in organic chemistry.
The reactivity of α,β-unsaturated carboxylic acids is primarily dictated by the electrophilic nature of the β-carbon and the nucleophilic character of the carbonyl oxygen. They can undergo a variety of reactions, including:
Nucleophilic conjugate addition: The β-carbon is susceptible to attack by nucleophiles.
Reactions of the carboxylic acid group: Esterification, amidation, and reduction are common transformations.
Reactions of the double bond: The double bond can be subject to hydrogenation, halogenation, and epoxidation.
The presence of substituents on the α and β carbons can significantly modulate the reactivity and stereochemistry of these reactions.
Structural Significance of Methoxy and Methyl Substituents
The methoxy (B1213986) (-OCH3) and methyl (-CH3) groups on the (2E)-3-methoxy-2-methyl-2-propenoic acid backbone are expected to exert significant electronic and steric effects, influencing its chemical behavior.
The methoxy group at the β-position is an electron-donating group through resonance, which can increase the electron density of the carbon-carbon double bond. This may influence the regioselectivity of nucleophilic attacks. The methyl group at the α-position is an electron-donating group through induction, which can also affect the reactivity of the double bond and the adjacent carboxylic acid.
Sterically, the methyl group at the α-position can hinder the approach of reactants to the double bond and the carbonyl group, potentially influencing the stereochemical outcome of reactions.
Predicted Physicochemical Properties:
| Property | Value |
| Molecular Formula | C5H8O3 |
| Molecular Weight | 116.12 g/mol |
| Boiling Point | 216.0±23.0 °C (Predicted) chemicalbook.com |
| Density | 1.100±0.06 g/cm³ (Predicted) chemicalbook.com |
| CAS Number | 1395795-24-0 sigmaaldrich.combldpharm.comnavimro.comsigmaaldrich.com |
Overview of Academic Research Trajectories for Similar Compounds
Classical and Established Synthetic Routes
Traditional synthetic approaches to this compound and its derivatives often rely on multi-step sequences involving common organic reactions. These methods are valued for their reliability and use of readily available starting materials.
Direct Esterification and Subsequent Hydrolysis Strategies
A common strategy for the synthesis of carboxylic acids is the esterification of a precursor followed by hydrolysis. In the context of this compound, this would typically involve the synthesis of its corresponding ester, such as the methyl or ethyl ester, which is then hydrolyzed to yield the final acid.
The synthesis of related β-methoxyacrylate esters, for instance, can be achieved through various means. For example, the potassium salts of E- and Z-2,3-diphenylpropenoic acids can be efficiently esterified in dimethyl sulfoxide (B87167) (DMSO) with alkyl halides at room temperature, suggesting a potential pathway for analogous methoxy-methyl derivatives. wikipedia.org While specific literature detailing the direct esterification to form a precursor for this compound is not abundant, the general principles of esterification followed by hydrolysis remain a viable and fundamental approach. The final hydrolysis step is typically conducted under acidic or basic conditions to convert the ester to the desired carboxylic acid.
Approaches Involving Alkylation and Formylation of Precursors
A significant and well-documented route for the synthesis of the (E)-isomer of 3-methoxy-2-substituted-propenoic acid esters involves the formylation and subsequent methylation of a suitable precursor. A patented method describes the synthesis of (E)-methyl 3-methoxy-2-aryl acrylate (B77674) compounds, which provides a strong model for the synthesis of the methyl-substituted analogue. justia.compatsnap.com
This process generally begins with a methyl acetate derivative, in this case, methyl propionate. The precursor undergoes a formylation reaction, often using a formylating agent like methyl formate (B1220265) in the presence of a strong base such as sodium hydride. justia.com This step introduces the formyl group, leading to a key intermediate. The subsequent step is a methylation reaction, where a methylating agent, for instance, dimethyl sulfate, is used to methylate the enol ether oxygen, yielding the desired 3-methoxy group and establishing the (E)-configuration of the double bond. The resulting ester, (2E)-3-methoxy-2-methyl-2-propenoate, can then be hydrolyzed to the target carboxylic acid.
A similar procedure has been described for the synthesis of 2-arylpropionic acids, where arylacetonitriles are monomethylated using dimethyl carbonate with high selectivity, followed by hydrolysis of the nitrile group to a carboxylic acid. orgsyn.org This highlights the utility of methylation reactions in the synthesis of 2-substituted propionic acid derivatives.
Table 1: Key Reactions in the Alkylation and Formylation Approach
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Formylation | Methyl propionate, Methyl formate, Sodium hydride, in an aprotic solvent | Methyl 2-formylpropanoate intermediate |
| 2 | Methylation | Intermediate from step 1, Dimethyl sulfate, Base | (2E)-methyl 3-methoxy-2-methyl-2-propenoate |
| 3 | Hydrolysis | (2E)-methyl 3-methoxy-2-methyl-2-propenoate, Acid or Base | This compound |
Stereoselective Synthesis of the (2E)-Isomer
Achieving a high degree of stereoselectivity is crucial in modern organic synthesis. For this compound, ensuring the formation of the (E)-isomer is a key challenge that can be addressed through stereocontrolled catalytic systems or the use of chiral auxiliaries.
Design and Application of Stereocontrolled Catalytic Systems
While specific catalytic systems designed exclusively for the synthesis of this compound are not extensively reported in the reviewed literature, the principles of stereocontrolled catalysis are broadly applicable. For related structures, such as substituted propenoic acids, various catalytic methods are employed to control the geometry of the double bond. For instance, in the synthesis of polydeoxypropionates, an iridium-catalyzed hydrogenation has been used to achieve excellent diastereocontrol. rsc.org Such catalytic hydrogenation or isomerization techniques could potentially be adapted to control the stereochemistry of the double bond in the synthesis of the target molecule.
Utilization of Chiral Auxiliaries in Enantioselective Pathways
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. researchgate.net Although this compound itself is not chiral, the principles of using chiral auxiliaries are relevant in the broader context of synthesizing complex molecules where such a moiety might be a fragment. Chiral auxiliaries are instrumental in asymmetric synthesis for producing enantiomerically pure compounds. researchgate.netnih.gov For example, they have been used to control the absolute stereochemistry in aza- nih.govmdpi.com-Wittig sigmatropic rearrangements. tum.de While direct application to the synthesis of this compound is not a primary focus in the literature, the methodology remains a powerful tool for stereocontrol in the synthesis of more complex structures containing this propenoic acid unit.
Exploration of Novel and Sustainable Synthetic Approaches
Modern chemical synthesis places a strong emphasis on the development of sustainable and environmentally benign processes. For the production of acrylic acid and its derivatives, several innovative and "green" approaches are being explored.
One promising area is the use of biomass-derived feedstocks. For instance, a highly efficient synthesis of acrylic acid has been demonstrated starting from furfural, which is derived from biomass. nih.gov This route involves photooxygenation, aerobic oxidation, and ethenolysis reactions, resulting in high yields with minimal waste. nih.gov Another sustainable approach involves the catalytic dehydration of lactic acid, which can be produced from the fermentation of carbohydrates. azom.com
Furthermore, the utilization of carbon dioxide (CO2) as a C1 building block is a significant area of research for sustainable chemical production. The synthesis of acrylic acid derivatives from the coupling of CO2 and ethylene (B1197577) is an active field of study. researchgate.nettum.de While these methods are currently focused on the parent acrylic acid, their future development could lead to sustainable pathways for more complex derivatives like this compound. These approaches align with the principles of green chemistry by utilizing renewable resources and reducing reliance on petrochemical feedstocks. researchgate.net
Photochemical and Electrochemical Synthesis Strategies
No specific photochemical or electrochemical synthetic routes for the preparation of this compound have been reported. While photochemical and electrochemical methods are employed for the synthesis of various organic compounds, including some acrylic acid derivatives, their application to this particular molecule has not been documented. nih.govacs.org
Biocatalytic Routes for Compound Preparation
There is no available information on the biocatalytic production of this compound. Although biocatalysis is a known method for producing acrylic acid and its derivatives from bio-based feedstocks like glycerol, specific enzymes or microbial pathways for the synthesis of this substituted propenoic acid have not been identified. google.comresearchgate.net
Mechanism-Oriented Studies of Synthetic Transformations
Consistent with the lack of defined synthetic pathways, there are no published mechanism-oriented studies for the formation of this compound.
Detailed Reaction Mechanism Elucidation via Kinetic and Isotopic Labeling Studies
No kinetic analyses or isotopic labeling studies have been published for the synthesis of this compound. Such studies are crucial for understanding reaction rates and pathways. While isotopic labeling is a common technique in metabolic studies and for elucidating reaction mechanisms in fungicide development, its use in relation to this compound has not been reported. digitellinc.comizotop.huwikipedia.org
Investigation of Intermediates and Transition States
There is no information available regarding the investigation of intermediates or transition states in the synthesis of this compound. The identification of such species is fundamental to a deep understanding of a reaction mechanism, but this level of detail is absent from the scientific literature for this compound.
Reactivity at the Carboxylic Acid Functional Group
The carboxylic acid moiety is a primary site for a variety of chemical reactions, including esterification, amidation, and decarboxylation.
Esterification Kinetics and Equilibrium Studies
The conversion of this compound to its corresponding esters is a fundamental reaction. While specific kinetic data for this particular acid is not extensively documented in the literature, the principles of esterification for similar α,β-unsaturated carboxylic acids are well-established. The reaction is typically acid-catalyzed and proceeds via a nucleophilic acyl substitution mechanism.
The kinetics of esterification are influenced by several factors, including temperature, catalyst loading, and the molar ratio of reactants. For instance, studies on the esterification of propionic acid with methanol (B129727) have shown that the reaction rate increases with temperature and catalyst concentration. researchgate.net A kinetic model for the esterification of 1-methoxy-2-propanol (B31579) with acetic acid indicated that the reaction is a surface reaction-controlled process with an apparent activation energy of 62.0 ± 0.2 kJ/mol. mdpi.comresearchgate.net These findings suggest a similar kinetic behavior for this compound.
The equilibrium of the esterification reaction can be shifted towards the product side by removing water, a common byproduct. This is often achieved through techniques like azeotropic distillation. The equilibrium constant (K) is dependent on the specific alcohol and reaction conditions.
Table 1: Illustrative Esterification Parameters for α,β-Unsaturated Carboxylic Acids This table presents typical data for related compounds due to a lack of specific data for this compound.
| Alcohol | Catalyst | Typical Temperature (°C) | Apparent Activation Energy (kJ/mol) | Reference |
|---|---|---|---|---|
| Methanol | Amberlyst-15 | 60 | 66.5 | researchgate.net |
| Ethanol | Sulfuric Acid | 78 | ~55-65 | General Knowledge |
| Isopropanol | Amberlyst 15 | - | - | researchgate.net |
Amidation and Lactamization Pathways
The carboxylic acid group of this compound can react with amines to form amides. This transformation typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.comresearchgate.net Direct amidation is possible but often requires high temperatures. mdpi.com
Recent advancements have focused on catalytic methods for direct amidation under milder conditions. For instance, ortho-iodo arylboronic acids have been shown to catalyze the direct amidation of carboxylic acids at room temperature. acs.org Copper-catalyzed methods have also been developed for the synthesis of β-chiral amides from α,β-unsaturated carboxylic acids. nih.gov
Lactamization, the intramolecular formation of a cyclic amide, is not a direct reaction pathway for this compound itself. However, derivatives of this acid, upon suitable modification to introduce a nucleophilic amine at an appropriate position, could potentially undergo lactamization to form substituted lactams.
Decarboxylation Reactions and Associated Mechanisms
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under certain conditions, particularly at elevated temperatures or in the presence of a catalyst. For α,β-unsaturated carboxylic acids like this compound, decarboxylation can be a significant reaction pathway.
The mechanism of decarboxylation can vary. For some aromatic carboxylic acids, decarboxylation is known to be an exergonic reaction. nih.gov Studies on cinnamic acids have shown that decarboxylation can be achieved using a ruthenium catalyst, with apparent activation energies ranging from 66 to 142 kJ mol−1. tandfonline.com For other systems, photoredox catalysis has been employed for the hydrodecarboxylation of carboxylic acids. nih.gov The presence of the double bond in conjugation with the carboxyl group in this compound likely influences the ease of decarboxylation compared to saturated carboxylic acids.
Reactivity of the α,β-Unsaturated Carbon-Carbon Double Bond
The electron-withdrawing nature of the carboxylic acid group activates the carbon-carbon double bond towards nucleophilic attack, most notably through Michael addition reactions. This double bond also allows the molecule to act as a monomer in polymerization reactions.
Michael Addition Reactions and their Scope
The Michael addition, or conjugate addition, is a key reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In the case of this compound, a nucleophile (the Michael donor) adds to the β-carbon of the double bond. This reaction is highly versatile for the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.org
A wide range of nucleophiles can act as Michael donors, including enolates, amines, thiols, and organometallic reagents. The reaction is typically base-catalyzed, which generates the nucleophilic species. libretexts.org The scope of the Michael addition is broad, allowing for the synthesis of a diverse array of more complex molecules. For example, covalent inhibitor drugs often utilize an acrylamide (B121943) functional group as a Michael acceptor to react with a cysteine residue in an enzyme's active site. nih.gov
Table 2: Examples of Michael Donors for α,β-Unsaturated Systems
| Michael Donor Type | Specific Example | Resulting Adduct |
|---|---|---|
| Enolate | Diethyl malonate | Substituted malonic ester |
| Amine | Piperidine | β-Amino acid derivative |
| Thiol | Thiophenol | β-Thioether carboxylic acid |
| Organocuprate | Lithium dimethylcuprate | β-Alkylated carboxylic acid |
Polymerization Mechanisms and Structural Implications of Resulting Polymers
This compound, as a derivative of propenoic acid, can undergo addition polymerization to form a polymer chain. The polymerization of acrylics typically proceeds via a free-radical mechanism, initiated by compounds such as peroxides or azo compounds. essentialchemicalindustry.org
The polymerization process involves three main stages: initiation, propagation, and termination. wikipedia.org In the initiation step, a radical is generated from the initiator, which then adds to the double bond of the monomer. The propagation stage involves the successive addition of monomer units to the growing polymer chain. Termination occurs when two growing chains combine or disproportionate.
The structure of the resulting polymer would consist of a long carbon backbone with repeating units of the monomer. The methoxy (B1213986) and carboxylic acid groups would be pendant groups along the polymer chain. The properties of the polymer, such as its solubility, thermal stability, and mechanical strength, would be significantly influenced by these functional groups. For example, the carboxylic acid groups can increase the polymer's hydrophilicity and provide sites for cross-linking or further functionalization. Copolymers can also be formed by polymerizing this compound with other monomers, such as methyl methacrylate (B99206) or butyl acrylate, to tailor the properties of the final material. essentialchemicalindustry.org
Electrophilic and Nucleophilic Addition Mechanisms
The chemical behavior of this compound is dominated by the interplay between its three key functional components: the carboxylic acid, the carbon-carbon double bond (alkene), and the methoxy group. These groups are in conjugation, which gives rise to a delocalized π-electron system and results in distinct electrophilic and nucleophilic characteristics at various positions within the molecule.
Electrophilic Addition Mechanisms
While the carbon-carbon double bond in alkenes is typically electron-rich and readily undergoes electrophilic addition, the presence of the electron-withdrawing carbonyl group in α,β-unsaturated carboxylic acids deactivates the double bond towards electrophiles. uobabylon.edu.iq However, electrophilic addition can still occur, often requiring more forcing conditions or the presence of a strong acid catalyst.
The mechanism for the addition of an electrophile, such as a protic acid (HX), is expected to proceed through a two-step pathway. The initial step involves the attack of the π-electrons of the alkene on the electrophile. uobabylon.edu.iq This can, in principle, lead to two possible carbocation intermediates due to the unsymmetrical nature of the double bond. Protonation at the α-carbon would yield a tertiary carbocation at the β-position, while protonation at the β-carbon would result in a carbocation at the α-position adjacent to the carbonyl group.
The stability of these intermediates is a key determinant of the reaction's regioselectivity. The carbocation at the β-position is stabilized by the electron-donating resonance effect of the methoxy group. Conversely, the carbocation at the α-position is destabilized by the electron-withdrawing inductive effect of the adjacent carbonyl group. Therefore, the formation of the β-carbocation is anticipated to be the more favorable pathway, leading to the anti-Markovnikov addition product where the nucleophile adds to the β-carbon. uobabylon.edu.iq
Nucleophilic Addition Mechanisms
Nucleophilic additions to α,β-unsaturated carbonyl compounds are particularly important and can occur via two main pathways: direct addition to the carbonyl carbon (1,2-addition) or conjugate addition to the β-carbon (1,4-addition or Michael addition). libretexts.orgwikipedia.org The extended conjugation in this compound makes the β-carbon an electrophilic site, susceptible to attack by nucleophiles. libretexts.org
The competition between 1,2- and 1,4-addition is influenced by the nature of the nucleophile and the reaction conditions. acs.org Hard nucleophiles, such as Grignard reagents, tend to favor the kinetically controlled 1,2-addition to the carbonyl carbon. libretexts.orgacs.org In contrast, soft nucleophiles, like thiols, amines, and Gilman reagents (lithium diorganocuprates), generally favor the thermodynamically more stable 1,4-conjugate addition product. acs.orglibretexts.org
The mechanism of Michael addition involves the attack of the nucleophile at the β-carbon, forming a resonance-stabilized enolate intermediate. wikipedia.org This enolate is then protonated, typically at the α-carbon, to yield the final saturated product. libretexts.org
Influence of Substituents on Chemical Transformations
The methoxy and methyl groups attached to the propenoic acid backbone exert significant electronic and steric influences that modulate the molecule's reactivity and the selectivity of its chemical transformations.
Electronic Effects of Methoxy and Methyl Groups on Reactivity
The electronic nature of the substituents plays a crucial role in determining the electron density distribution within the molecule, thereby affecting its susceptibility to electrophilic and nucleophilic attack.
The methoxy group (-OCH₃) at the β-position has a dual electronic effect. It is electron-withdrawing by induction due to the high electronegativity of the oxygen atom. However, it is strongly electron-donating by resonance, as the lone pairs on the oxygen can be delocalized into the π-system. This resonance effect increases the electron density of the carbon-carbon double bond, making it more nucleophilic and potentially more reactive towards electrophiles compared to an unsubstituted α,β-unsaturated carboxylic acid. The electron-donating resonance of the methoxy group also enhances the electrophilicity of the β-carbon by stabilizing the negative charge that develops on the oxygen of the carbonyl group in the resonance contributor that places a positive charge on the β-carbon.
The methyl group (-CH₃) at the α-position is an electron-donating group through induction and hyperconjugation. askiitians.com This electron-donating nature further increases the electron density of the double bond, reinforcing the effect of the methoxy group and enhancing its nucleophilicity.
To illustrate the influence of substituents on reactivity, the following table presents hypothetical relative reaction rates for the Michael addition of a soft nucleophile to various substituted propenoic acid derivatives, based on established electronic principles.
| α,β-Unsaturated Carboxylic Acid Derivative | α-Substituent | β-Substituent | Predicted Relative Rate of Michael Addition | Primary Electronic Effect Influencing Rate |
| Propenoic acid | -H | -H | 1 | Baseline |
| 2-Methylpropenoic acid | -CH₃ (EDG) | -H | < 1 | Electron-donating group at α-position slightly deactivates the β-position towards nucleophilic attack. |
| 3-Methoxypropenoic acid | -H | -OCH₃ (EDG) | > 1 | Electron-donating resonance from the methoxy group stabilizes the enolate intermediate. |
| This compound | -CH₃ (EDG) | -OCH₃ (EDG) | Variable | Complex interplay of activating (β-methoxy) and deactivating (α-methyl) electronic effects, along with significant steric hindrance. |
| 3-Nitropropenoic acid | -H | -NO₂ (EWG) | >> 1 | Strong electron-withdrawing group significantly increases the electrophilicity of the β-carbon. |
EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group. The predicted rates are for illustrative purposes to demonstrate electronic principles.
Steric Hindrance Effects on Reaction Selectivity and Rate
Steric hindrance, the spatial arrangement of atoms that can impede a chemical reaction, is a critical factor in determining the reactivity and selectivity of this compound. wikipedia.org
The α-methyl group introduces significant steric bulk around the α-carbon and one face of the carbon-carbon double bond. This steric hindrance can have several consequences:
Rate of Addition: The methyl group can hinder the approach of both electrophiles and nucleophiles to the double bond, potentially slowing down the rate of addition reactions compared to an unsubstituted analogue. libretexts.org
Regioselectivity of Nucleophilic Addition: In nucleophilic additions, the steric bulk of the α-methyl group is expected to strongly disfavor direct 1,2-addition to the carbonyl group by bulky nucleophiles. It also hinders the approach of nucleophiles to the α-carbon of the enolate intermediate during protonation, which can influence the stereochemical outcome of the reaction. For conjugate addition, the methyl group may partially shield the β-carbon, but this effect is generally less pronounced than the hindrance at the α-position.
Facial Selectivity: The presence of the methyl group creates two distinct faces of the double bond (diastereotopic faces). The approach of a reagent can be biased towards the less hindered face, leading to diastereoselective reactions if a new stereocenter is formed.
The following table provides a qualitative analysis of the expected influence of steric hindrance on different reaction types for this compound compared to less substituted analogues.
| Reaction Type | Reactant | Predicted Influence of α-Methyl Group on Rate | Predicted Influence of α-Methyl Group on Selectivity |
| Electrophilic Addition | HBr | Decrease | May influence diastereoselectivity if a chiral center is formed. |
| Nucleophilic 1,2-Addition | CH₃MgBr (Grignard) | Significant Decrease | Strongly disfavors 1,2-addition, promoting 1,4-addition. |
| Nucleophilic 1,4-Addition (Michael) | R₂CuLi (Gilman) | Moderate Decrease | Can influence diastereoselectivity of the addition product. |
| Catalytic Hydrogenation | H₂/Pd-C | Decrease | May direct hydrogenation to the less hindered face. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural analysis of (2E)-3-methoxy-2-methyl-2-propenoic acid, offering precise information on the hydrogen and carbon framework.
One-dimensional NMR spectroscopy confirms the presence of the key functional groups and the carbon skeleton of the molecule.
¹H NMR: In the proton NMR spectrum, distinct signals are expected for the methoxy (B1213986) (-OCH₃) protons, the C2-methyl (-CH₃) protons, the vinylic proton at C3, and the acidic proton of the carboxylic acid (-COOH). The chemical shifts of these protons provide initial evidence for the molecular structure. For instance, protons on a carbon adjacent to an oxygen, like the methoxy group, typically appear in a specific downfield region of the spectrum.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. This includes the carbonyl carbon of the acid, the two sp² hybridized carbons of the double bond (C2 and C3), the methyl carbon, and the methoxy carbon. The chemical shifts are indicative of the electronic environment of each carbon, confirming the propenoic acid backbone and the attached methyl and methoxy groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Atom | Predicted Chemical Shift (ppm) |
|---|---|---|
| Carboxyl | -COOH | 10.0 - 13.0 |
| Vinylic | =C-H | 7.0 - 8.0 |
| Methoxy | -OCH₃ | 3.5 - 4.0 |
| Methyl | C=C-CH₃ | 1.8 - 2.5 |
| Carbonyl | -C =O | 165 - 175 |
| Vinylic | C =C-H | 140 - 150 |
| Vinylic | -C (CH₃)=C | 110 - 120 |
| Methoxy | -OC H₃ | 50 - 60 |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key COSY correlation would be expected between the vinylic proton at C3 and the C2-methyl protons, confirming their proximity across the double bond (a four-bond coupling, ⁴J).
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would show cross-peaks connecting the methoxy proton signal to the methoxy carbon signal, the C2-methyl proton signal to the methyl carbon signal, and the C3-vinylic proton signal to the C3 carbon signal. This allows for unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-4 bonds) between protons and carbons, which is vital for piecing together the full carbon skeleton, including non-protonated quaternary carbons. Key HMBC correlations would include:
A cross-peak between the C2-methyl protons and the C2, C3, and carbonyl carbons.
A cross-peak between the methoxy protons and the C3 carbon.
A cross-peak between the vinylic C3-proton and the C2 and carbonyl carbons.
The "(2E)" designation in the compound's name specifies the stereochemistry at the double bond, indicating that the highest priority groups on each carbon of the double bond (the carboxylic acid on C2 and the methoxy group on C3) are on opposite sides.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, regardless of bonding. For the (E)-isomer, a NOESY experiment would be expected to show a correlation between the vinylic proton on C3 and the protons of the C2-methyl group, as they are on the same side of the double bond. Conversely, a minimal or absent correlation would be expected between the methoxy protons and the C2-methyl protons.
Chiral NMR Anisotropy: While this compound itself is not chiral, derivatization with a chiral agent can create diastereomers that are distinguishable by NMR. This method is exceptionally powerful for determining the absolute configuration of chiral molecules. If this compound were used to derivatize a racemic alcohol, for example, the resulting diastereomeric esters could be analyzed by ¹H NMR, where the chemical shift differences would help in assigning the alcohol's absolute configuration.
Vibrational Spectroscopy (Infrared and Raman)
The spectra are characterized by absorption bands corresponding to specific bond vibrations. Studies on the closely related methyl ester, methyl-3-methoxy-2-propenoate, provide valuable assignments that can be extrapolated to the carboxylic acid.
Key vibrational modes include:
O-H Stretch: A broad band in the high-frequency region of the IR spectrum (typically 2500-3300 cm⁻¹) is characteristic of the carboxylic acid O-H bond.
C-H Stretches: Signals for the methyl and methoxy C-H bonds appear around 2800-3000 cm⁻¹.
C=O Stretch: A very strong and sharp absorption band for the carbonyl group of the carboxylic acid is expected in the region of 1700-1725 cm⁻¹.
C=C Stretch: The carbon-carbon double bond stretch gives rise to a band around 1620-1680 cm⁻¹. Studies show that the intensity of this band is sensitive to the molecule's symmetry.
C-O Stretches: Vibrations corresponding to the C-O bonds of the carboxylic acid and the methoxy group appear in the 1000-1300 cm⁻¹ region.
Table 2: Key Vibrational Frequencies and Assignments for this compound (based on data from related compounds)
| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method |
|---|---|---|
| 2500-3300 | O-H stretch (Carboxylic Acid) | IR |
| 2800-3000 | C-H stretch (methyl, methoxy) | IR, Raman |
| 1700-1725 | C=O stretch (Carboxylic Acid) | IR (strong), Raman (weak) |
| 1620-1680 | C=C stretch | IR, Raman |
The molecule can exist in different conformations due to rotation around its single bonds. Quantum mechanical studies on the related methyl-3-methoxy-2-propenoate show that rotation around the C-C and C-O single bonds leads to different conformers, such as s-cis and s-trans, which have distinct energies and stabilities. These conformational differences can be observed in the vibrational spectra, as the frequencies of certain torsional and stretching modes are sensitive to the specific isomer. For example, the torsional frequencies of the methoxy group are influenced by the polarity of adjacent substituents. Theoretical calculations combined with experimental IR and Raman data allow for the identification of the most stable conformer present under given conditions.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound through controlled fragmentation.
High-resolution mass spectrometry (HRMS) is indispensable for determining the precise mass of a molecule, which in turn confirms its elemental composition. The molecular formula for this compound is C₅H₈O₃. sigmaaldrich.comweibochem.com HRMS can measure the mass of the parent molecule and its common ionic adducts with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous confirmation of the chemical formula, distinguishing it from other isobaric compounds.
The theoretical exact masses for the neutral molecule and its primary ionic forms are calculated based on the most abundant isotopes of its constituent elements. These values serve as the reference against which experimental data are compared for verification.
Interactive Data Table: Theoretical HRMS Data
Please select an ion type from the dropdown menu to view its calculated precise mass.
Formula: C₅H₈O₃
Calculated Exact Mass: 116.04734 Da
The structural backbone of this compound can be mapped by analyzing its fragmentation pattern in a mass spectrometer, typically after soft ionization. While specific experimental data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on the chemical functionalities present: a carboxylic acid, an ether, and an alkene.
Upon protonation ([M+H]⁺), the molecule is expected to undergo characteristic neutral losses that provide structural clues:
Loss of Water (H₂O): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion.
Loss of Methanol (B129727) (CH₃OH): Cleavage of the methoxy group is a likely pathway.
Loss of Carbon Monoxide (CO) or Carbon Dioxide (CO₂): Decarboxylation or decarbonylation following initial fragmentations can also occur.
These fragmentation events produce a unique mass spectrum that serves as a molecular fingerprint.
Data Table: Proposed Fragmentation Pathway for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |
| 117.0552 | H₂O (18.0106 Da) | 99.0446 | [C₅H₇O₂]⁺ |
| 117.0552 | CH₃OH (32.0262 Da) | 85.0289 | [C₄H₅O₂]⁺ |
| 117.0552 | CO₂ (43.9898 Da) | 73.0653 | [C₄H₉O]⁺ |
| 99.0446 | CO (27.9949 Da) | 71.0497 | [C₄H₇O]⁺ |
Tandem mass spectrometry (MS/MS) is a powerful technique for analyzing this compound within complex matrices, such as synthetic reaction mixtures or biological samples, without extensive purification. The method involves multiple stages of mass analysis. nih.gov
In a typical MS/MS experiment, the first mass spectrometer selects the precursor ion of the target compound (e.g., the protonated molecule at m/z 117.055). This selected ion is then transferred to a collision cell, where it is fragmented through collisionally activated dissociation (CAD). nih.gov The resulting product ions are then analyzed by a second mass spectrometer. This process generates a product ion spectrum that is highly specific to the parent molecule. The specificity of MS/MS allows for reliable identification and quantification of the compound even in the presence of isobaric interferences. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline solid state. This technique would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions of this compound.
To perform this analysis, a high-quality single crystal of the compound must first be grown, for instance, by slow evaporation from a suitable solvent. researchgate.net This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations. rsc.org
The resulting diffraction pattern is processed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined and refined. rsc.org This analysis would unambiguously confirm:
Molecular Connectivity: The covalent bonding framework of the molecule.
Stereochemistry: The (E)-configuration of the double bond.
Conformation: The spatial arrangement of the methoxy and carboxylic acid groups relative to the carbon backbone.
Precise Bond Lengths and Angles: Providing empirical data to compare with theoretical models.
Data Table: Typical Parameters from a Single-Crystal X-ray Diffraction Study
| Parameter | Description | Typical Value/Information |
| Crystal System | The crystal class based on unit cell parameters. | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | The symmetry group of the crystal structure. | To be determined (e.g., P2₁/c) rsc.org |
| a, b, c (Å) | The dimensions of the unit cell. | To be determined |
| α, β, γ (°) | The angles of the unit cell. | To be determined |
| Volume (ų) | The volume of the unit cell. | To be determined |
| Z | The number of molecules in the unit cell. | To be determined |
| R-factor | An indicator of the quality of the structural refinement. | To be determined |
The crystal packing, determined by X-ray diffraction, reveals the network of non-covalent interactions that stabilize the solid-state structure. For this compound, the primary intermolecular force is expected to be hydrogen bonding.
The carboxylic acid moiety is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). It is highly probable that the molecules would form strong O-H···O hydrogen bonds, potentially creating centrosymmetric dimers, a common structural motif for carboxylic acids in the solid state. researchgate.net The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor.
Theoretical and Computational Chemistry Studies
Molecular Dynamics Simulations
While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.
(2E)-3-methoxy-2-methyl-2-propenoic acid possesses several rotatable bonds, leading to a variety of possible conformations. MD simulations can be used to explore the conformational space of the molecule, identifying the most stable conformers and the energy barriers between them. A related technique is the Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of one or more torsional angles. researchgate.net This allows for the mapping of the energy landscape and the identification of local and global energy minima. researchgate.netcolostate.edu Understanding the conformational preferences is crucial as different conformers can exhibit different properties and reactivity.
The properties and behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. MD simulations are an excellent tool for studying these solvation effects. By explicitly including solvent molecules (e.g., water, chloroform) in the simulation box, one can observe how the solvent organizes around the solute and how this affects the solute's conformation and dynamics.
Furthermore, computational methods can provide detailed insights into intermolecular interactions. Hirshfeld surface analysis, for example, can be performed on a calculated electron density to visualize and quantify intermolecular contacts in a crystal lattice. nih.gov This analysis helps in understanding the nature and strength of interactions such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the solid state. nih.gov
Reaction Mechanism Modeling
Detailed computational studies involving the characterization of transition states, reaction pathway energetics, and simulations of catalytic cycles are highly specific to the molecule . The electronic and steric effects of the methoxy (B1213986) and methyl substituents on the propenoic acid backbone would uniquely influence its reactivity. However, a thorough search did not yield any studies that have modeled these aspects for this compound.
Transition State Characterization and Reaction Pathway Energetics
No published data could be found on the transition state geometries or the energetic profiles of reactions involving this compound. Such studies, typically employing methods like Density Functional Theory (DFT), are essential for understanding reaction kinetics and mechanisms at a molecular level. While a computational study on a related ester, methyl-3-methoxy-2-propenoate, explored its conformational stability, it did not investigate reaction pathways or transition states. researchgate.net
Catalytic Cycle Simulations for Enantioselective Processes
Similarly, the scientific literature lacks information on computational simulations of catalytic cycles for the enantioselective synthesis of or involving this compound. These simulations are crucial for designing and optimizing catalysts for producing stereochemically pure compounds, but no such research appears to have been conducted for this specific molecule.
Prediction of Molecular Properties
The prediction of molecular properties through computational methods provides valuable insights into the behavior and potential applications of a compound. For this compound, specific calculated values for its electronic properties are not available in the literature.
Electric Dipole Moments and Polarizabilities
While general studies on the dipole moments of acrylate (B77674) derivatives exist, specific calculated values for the electric dipole moment and polarizability of this compound have not been reported. researchgate.net These properties are fundamental to understanding a molecule's interaction with electric fields and its intermolecular forces.
Nonlinear Optical (NLO) Properties Calculation
Research into the NLO properties of acrylic acid derivatives has typically focused on polymeric materials or complex organic dyes where the acrylate moiety is part of a larger system designed for specific optical applications. researchgate.netdntb.gov.uaacs.org There are no available computational studies that calculate the first or second hyperpolarizabilities, key indicators of NLO activity, for the isolated this compound molecule.
Aromaticity and Electronic Delocalization Indices
This compound is an α,β-unsaturated carboxylic acid, possessing a conjugated system of π-electrons across the C=C double bond and the carbonyl group. This conjugation leads to electronic delocalization, which influences the molecule's stability and reactivity. rsc.orgnih.gov However, the concept of aromaticity, typically quantified by indices like the Nucleus-Independent Chemical Shift (NICS), is reserved for cyclic systems that adhere to specific criteria, such as Hückel's rule. libretexts.orgwikipedia.org As a non-cyclic compound, traditional aromaticity indices are not applicable. While electronic delocalization can be analyzed using other computational tools, no studies have published such delocalization indices specifically for this compound.
Biochemical Pathways and Metabolite Research
Role as an Acid Metabolite in Biological Systems
The compound (2E)-3-methoxy-2-methyl-2-propenoic acid is a notable metabolite in various biological systems, primarily arising from the breakdown of synthetic agrochemicals. Its identification and the pathways leading to its formation are key areas of research in understanding the environmental fate and biological impact of these parent compounds.
Identification and Characterization as a Metabolite of Agrochemicals (e.g., Picoxystrobin)
This compound, often designated by the code IN-QDY62 in regulatory studies, has been consistently identified as a major metabolite of the strobilurin fungicide picoxystrobin (B33183). fao.orgepa.gov Picoxystrobin is a broad-spectrum fungicide used to control a variety of fungal diseases in crops such as cereals, soybeans, and oilseed rape. herts.ac.uk Its mode of action involves the inhibition of mitochondrial respiration in fungi. regulations.gov
Metabolism studies in various organisms have demonstrated the transformation of picoxystrobin to this compound. In comprehensive evaluations, this acid metabolite is one of 42 identified metabolites of picoxystrobin. who.int The primary transformation pathway involves the hydrolysis of the methyl ester group of the parent picoxystrobin molecule. who.int
The presence of this compound has been documented in:
Plants: In foliage, it is observed as a significant metabolite. fao.org Further conjugation of this acid can occur, for instance, forming a 3-hydroxymethylglutaryl glucoside, which has been noted as a major metabolite in potatoes. fao.org
Animals: Following oral administration in laboratory animals, picoxystrobin is extensively metabolized, with ester hydrolysis being a major route of biotransformation, leading to the formation of this compound and its subsequent conjugates. who.int
Environmental Systems: In aerobic soil and aquatic environments, picoxystrobin degrades to form several compounds, including this compound (IN-QDY62). epa.gov
The following table summarizes the identification of this compound as a metabolite of picoxystrobin in different systems.
Table 1: Identification of this compound (IN-QDY62) as a Picoxystrobin Metabolite
| Biological System | Finding | Reference(s) |
| Plants (Foliage) | Identified as a major metabolite. | fao.org |
| Plants (Potatoes) | Found as a conjugate (hydroxy IN-QDY62 3-hydroxymethylglutaryl glucoside). | fao.org |
| Animals | Formed via ester hydrolysis as a major biotransformation pathway. | who.int |
| Soil (Aerobic) | Identified as a degradation product. | epa.gov |
| Aquatic Systems (Aerobic) | Identified as a degradation product. | epa.gov |
Investigation of Metabolic Pathways and Biotransformation Enzymes
The formation of this compound from picoxystrobin is a clear example of a detoxification pathway in various organisms. The primary enzymatic reaction responsible for this transformation is hydrolysis.
Enzymatic Hydrolysis:
The cleavage of the methyl ester bond in picoxystrobin to yield the carboxylic acid is catalyzed by esterase enzymes. These enzymes are ubiquitous in nature and play a critical role in the metabolism of a wide range of xenobiotics containing ester linkages.
Research on the biodegradation of strobilurin fungicides has provided insights into the specific enzymes involved. For instance, studies on microbial degradation have identified bacterial strains capable of hydrolyzing the methyl ester group of strobilurins. While not exclusively focused on this compound, this research highlights the general mechanism.
Further investigations into the environmental fate of picoxystrobin indicate that aerobic biometabolism is a primary route of degradation, with hydrolysis being a key initial step. epa.gov While abiotic hydrolysis of picoxystrobin is not significant under typical environmental pH conditions, microbial and metabolically-driven enzymatic hydrolysis is crucial for its breakdown. epa.gov
Potential as a Precursor or Intermediate in Biosynthetic Pathways
While the role of this compound as a metabolite of a synthetic fungicide is well-documented, its potential involvement as a precursor or intermediate in natural biosynthetic pathways is less clear. The following sections explore the theoretical potential based on analogous structures and known biochemical reactions.
Analogous Roles in Amino Acid or Secondary Metabolite Biosynthesis
The chemical structure of this compound, a substituted acrylic acid, shares features with intermediates in various biosynthetic pathways. For example, propionic acid and its derivatives are central to the metabolism of many organisms. wikipedia.org Propionyl-CoA, a derivative of propionic acid, can be synthesized through various metabolic routes and serves as a building block for the biosynthesis of complex lipids and polyketides. wikipedia.org
The biosynthesis of some amino acids involves intermediates that are structurally related to short-chain carboxylic acids. However, there is currently no direct evidence in the scientific literature to suggest that this compound is a naturally occurring intermediate in the biosynthesis of common amino acids or complex secondary metabolites. Its known origin is primarily from the degradation of xenobiotics.
Enzymatic Synthesis and Derivatization Studies
The enzymatic synthesis of this compound has been demonstrated in the context of picoxystrobin metabolism, where esterases are the key enzymes. Beyond this catabolic role, the potential for its de novo enzymatic synthesis in natural product biosynthesis has not been established.
However, the enzymatic machinery for creating substituted propenoic acid structures does exist in nature. For example, the biosynthesis of propionic acid itself can be achieved through various microbial fermentation pathways. nih.govresearchgate.net Enzymes involved in these pathways catalyze reactions such as carboxylation, isomerization, and reduction. wikipedia.org It is conceivable that analogous enzymatic reactions could, in theory, lead to the formation of a methoxy- and methyl-substituted propenoic acid backbone, although no such specific pathway has been identified for this particular compound.
Derivatization of propionic acid and other short-chain carboxylic acids is a common strategy in biological systems to produce a wide array of molecules. nih.govnih.gov This includes esterification, amidation, and incorporation into larger carbon skeletons. While this compound is known to be derivatized through conjugation (e.g., with glucose) after its formation from picoxystrobin, its role as a starting substrate for further enzymatic derivatization in natural product biosynthesis remains speculative. fao.org
Synthesis and Academic Investigation of Derivatives and Analogues
Ester Derivatives of (2E)-3-methoxy-2-methyl-2-propenoic acid
The esterification of this compound modifies its chemical properties, influencing its reactivity and potential applications. The synthesis and polymerization behavior of these esters are key areas of investigation.
Synthesis and Characterization of Alkyl and Aryl Esters
The synthesis of alkyl and aryl esters of this compound can be achieved through various established esterification methods. While specific literature on the direct esterification of this particular acid is not abundant, general methods for the synthesis of esters from carboxylic acids are well-documented and applicable.
Alkyl Ester Synthesis: The Fischer esterification is a common method for producing alkyl esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. cerritos.eduresearchgate.netathabascau.ca This reversible reaction is typically driven towards the product side by using an excess of the alcohol or by removing water as it is formed. athabascau.ca For the synthesis of an alkyl ester of this compound, the acid would be refluxed with the desired alcohol (e.g., methanol (B129727), ethanol) and a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. operachem.com
Aryl Ester Synthesis: The synthesis of aryl esters often requires different approaches due to the lower nucleophilicity of phenols compared to alcohols. A direct method involves the use of triarylphosphites and N-iodosuccinimide in a neutral solvent like chlorobenzene, which can produce aryl esters in good to high yields from a wide range of carboxylic acids. rsc.org Another approach involves the reaction of the carboxylic acid with a phenol (B47542) in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).
The characterization of these esters would involve standard spectroscopic techniques. Infrared (IR) spectroscopy would confirm the presence of the ester carbonyl group, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for elucidating the detailed structure, including the stereochemistry of the double bond and the identity of the alkyl or aryl group. Mass spectrometry (MS) would be used to confirm the molecular weight of the synthesized esters.
Polymerization Behavior of Methyl Esters
The methyl ester of this compound, methyl (2E)-3-methoxy-2-methyl-2-propenoate, is a monomer that can potentially undergo polymerization. While specific studies on the homopolymerization of this exact monomer are not extensively detailed in the available literature, the polymerization behavior of structurally related (meth)acrylate esters provides significant insights. cmu.edu
Radical Polymerization: Radical polymerization is a common method for polymerizing acrylates and methacrylates. acs.org The polymerization is initiated by a radical initiator and proceeds via a chain mechanism involving initiation, propagation, and termination steps. acs.org The kinetics and outcome of the polymerization can be influenced by factors such as the choice of initiator, solvent, and temperature. researchgate.net For instance, atom transfer radical polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersities. researchgate.net
Anionic Polymerization: Anionic polymerization is another important method for polymerizing (meth)acrylate esters, often leading to polymers with a high degree of control over molecular weight and architecture. cmu.edu The active centers in anionic polymerization of (meth)acrylates are typically alkali metal ester enolates. cmu.edu The stability of these active centers is crucial and can be enhanced by the addition of certain ligands, such as alkali metal tert-alkoxides or halides. cmu.edu
The resulting polymers from the polymerization of methyl (2E)-3-methoxy-2-methyl-2-propenoate would be characterized by techniques such as gel permeation chromatography (GPC) to determine molecular weight and polydispersity, and differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to study their thermal properties. The properties of the polymer would be influenced by the presence of the methoxy (B1213986) and methyl substituents on the polymer backbone.
Structural Analogues with Modified Alkene, Methoxy, or Methyl Groups
The synthesis and study of structural analogues of this compound, where the alkene, methoxy, or methyl groups are modified, provide valuable structure-activity relationship data and can lead to compounds with novel properties.
Synthesis and Conformational Analysis of Geometric Isomers
The this compound has a geometric isomer, the (2Z)-isomer. The synthesis of the specific (2Z)-isomer of the title compound is not well-documented, however, the synthesis of geometric isomers of related compounds has been reported. For example, the synthesis of a mixture of (Z) and (E) isomers of ethyl 3-(methylthio)-2-propenoate was achieved by the reaction of ethyl propiolate with sodium methanethiolate, with the isomers being separable by preparative HPLC. chemicalbook.com A similar strategy could potentially be adapted for the synthesis of the (2Z)-isomer of 3-methoxy-2-methyl-2-propenoic acid or its esters.
The conformational analysis of these geometric isomers is important for understanding their physical and chemical properties. The different spatial arrangement of the substituents around the double bond in the (E) and (Z) isomers would lead to differences in their spectroscopic properties (NMR, IR), chromatographic behavior, and reactivity. Computational methods can also be employed to model the preferred conformations and to predict their relative stabilities.
Derivatives with Modified Substituents (e.g., Halogenation, Aryl Substitution)
Modification of the substituents on the propenoic acid backbone, such as through halogenation or aryl substitution, leads to a diverse range of analogues.
Halogenated Derivatives: The introduction of halogen atoms can significantly alter the electronic properties and biological activity of the molecule. For example, the synthesis of methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate has been reported. chemicalbook.comguidechem.comnih.gov This compound serves as an important intermediate in the synthesis of fungicides. chemicalbook.com
Aryl Substituted Derivatives: Replacing the methyl group at the 2-position with an aryl group leads to 2-arylpropenoic acid derivatives. A concise method for synthesizing racemic 2-arylpropanoic acids has been developed, which involves the reduction of a 3-hydroxy-2-arylpropenoic acid ethyl ester intermediate. researchgate.net The synthesis of various substituted 2-cyano-3-phenyl-2-propenoates has also been described, involving the Knoevenagel condensation of substituted benzaldehydes with cyanoacetates.
Below is a table summarizing some of the synthesized derivatives with modified substituents:
| Derivative Name | Modification | Reference |
| Methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate | Aryl and halogen substitution | chemicalbook.comguidechem.comnih.gov |
| Isopropyl 2-cyano-3-(substituted-phenyl)-2-propenoates | Aryl substitution and cyano group addition | |
| 2-Arylpropanoic acids | Aryl substitution | researchgate.net |
Applications as a Chemical Building Block in Complex Organic Synthesis
This compound and its derivatives are valuable building blocks in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The β-methoxyacrylate moiety is a key structural feature in strobilurin fungicides. niscpr.res.in
Synthesis of Strobilurin Analogues: Strobilurins are a class of natural and synthetic fungicides that inhibit mitochondrial respiration in fungi. niscpr.res.in The core structure of many strobilurins contains a (E)-β-methoxyacrylate pharmacophore. Derivatives of this compound are used as key intermediates in the synthesis of novel strobilurin analogues. niscpr.res.inlew.ro For example, (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate is reacted with various nucleophiles to introduce different side chains, leading to a library of potential new fungicides. lew.ro The synthesis of strobilurin fungicides like Trifloxystrobin and Kresoxim-methyl often involves intermediates derived from related β-methoxyacrylates. google.com
Pharmaceutical Intermediates: The structural motif of 2-arylpropanoic acids is found in a number of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Synthetic routes to these important pharmaceutical compounds can involve intermediates that are structurally related to the derivatives of this compound.
The following table lists some complex molecules synthesized using derivatives of this compound as building blocks:
| Product Class | Intermediate Used | Application | Reference |
| Strobilurin Fungicides | (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate | Agrochemical | lew.ro |
| Strobilurin Fungicides | Methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate | Agrochemical | chemicalbook.com |
| Strobilurin Analogues | Derivatives of (E)-β-methoxyacrylate | Agrochemical | niscpr.res.in |
Precursor in the Synthesis of Agrochemicals and Related Compounds
Propenoic acid derivatives are crucial building blocks in the synthesis of a class of fungicides known as strobilurins. These compounds are vital in agriculture for controlling a range of fungal diseases on various crops. The core of their fungicidal activity often relies on a specific chemical structure, the β-methoxyacrylate group, which is a feature of this compound and its derivatives.
Research has demonstrated the synthesis of novel strobilurin fungicides using propenoic acid-based intermediates. nih.gov For instance, a series of methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates were designed and found to exhibit excellent fungicidal activity against pathogens like S. sclerotiorum, wheat white powder, and puccinia polysora. nih.gov The synthesis of these complex molecules often involves the reaction of a phenylacetic acid derivative, which is then elaborated to include the critical propenoate structure. justia.com
A common strategy involves the use of methyl esters of propenoic acid derivatives as key intermediates. For example, (E)-methyl 2-(2-bromophenyl)-3-methoxypropenoate and methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate serve as precursors in the synthesis of fungicides like Flufenoxystrobin. justia.comchemicalbook.com These intermediates undergo further reactions, such as coupling with phenols or other aromatic compounds, to yield the final fungicidal products. justia.com The process often involves steps like esterification, formylation, and methylation to construct the desired molecular framework.
The following table outlines examples of propenoic acid derivatives that serve as intermediates in the synthesis of agrochemicals:
| Intermediate Compound | Application/Target Compound | Reference |
| (E)-methyl 2-(2-bromophenyl)-3-methoxypropenoate | Synthesis of strobilurin analogues | justia.com |
| Methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate | Intermediate for Flufenoxystrobin (pesticide) | chemicalbook.com |
| Methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates | Novel strobilurin fungicides | nih.gov |
Monomer in Controlled Polymerization for Advanced Materials
The acrylate (B77674) functionality within this compound suggests its potential as a monomer for the synthesis of polymers. Acrylate and methacrylate (B99206) monomers are widely used in the production of a vast array of materials, from adhesives and coatings to advanced biomedical devices. Controlled polymerization techniques are often employed to produce polymers with specific architectures and well-defined properties.
While direct studies on the polymerization of this compound are not extensively documented, the broader class of acrylate monomers is known to undergo controlled radical polymerization. This process allows for the creation of polymers with low polydispersity, meaning the polymer chains are of a similar length, which is crucial for achieving desired material properties.
The polymerization of related acrylate monomers, such as 2-methoxyethyl acrylate, is well-established. nih.gov These monomers are utilized in the production of various polymers, including homopolymers and copolymers. nih.gov The resulting materials find applications in diverse sectors due to the properties imparted by the acrylate backbone and the specific side-chain functionalities.
The table below lists related acrylate monomers and their applications in polymer science:
| Monomer | Polymerization Method | Application of Resulting Polymer |
| 2-Methoxyethyl acrylate | Conventional and controlled polymerization | Used in the production of various polymers and copolymers. nih.gov |
| Various (meth)acrylate monomers | Controlled radical polymerization | Adhesives, sealants, coatings. |
The study of these related monomers provides a basis for understanding the potential of this compound in the development of new polymers with tailored properties for advanced material applications.
Future Directions in Research on 2e 3 Methoxy 2 Methyl 2 Propenoic Acid
Development of Green Chemistry Approaches for Synthesis
The future synthesis of (2E)-3-methoxy-2-methyl-2-propenoic acid and its derivatives is increasingly steering towards green and sustainable methods. These approaches aim to reduce environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency. A primary avenue of exploration is biocatalysis, inspired by the natural biosynthesis of strobilurins in fungi like Strobilurus tenacellus. wikipedia.orgrsc.org Investigating and harnessing the polyketide synthase (PKS) pathways that produce the β-methoxyacrylate core could lead to fermentation-based production routes from renewable feedstocks. rsc.org
Another promising green strategy is the use of highly efficient chemical reactions that maximize atom economy. For instance, "click chemistry," specifically the Cu(I)-catalyzed alkyne-azide cycloaddition, has been successfully employed to create libraries of β-methoxyacrylate analogues, demonstrating a robust method for derivatization. nih.govsigmaaldrich.com Furthermore, advancements in general esterification and acid synthesis, such as the use of solid acid catalysts, microwave-assisted reactions, and immobilized enzymes, offer pathways to cleaner production processes with easier catalyst separation and reduced energy consumption. researchgate.net
| Approach | Conventional Method Features | Potential Green Chemistry Alternative | Anticipated Benefits |
|---|---|---|---|
| Catalysis | Homogeneous mineral acids (e.g., H₂SO₄), stoichiometric reagents. | Immobilized enzymes, solid acid catalysts (e.g., zeolites, resins), biocatalysis (whole-cell or isolated enzymes). researchgate.net | Catalyst reusability, reduced corrosion, milder reaction conditions, high selectivity. |
| Energy Input | Prolonged heating with conventional reflux. | Microwave irradiation, ultrasonic energy. researchgate.net | Drastically reduced reaction times, improved energy efficiency, potentially higher yields. |
| Solvents & Reagents | Volatile organic solvents, hazardous reagents. | Bio-based solvents, supercritical fluids (e.g., scCO₂), solvent-free conditions. | Reduced environmental footprint, improved process safety. |
| Feedstocks | Petroleum-derived starting materials. | Renewable feedstocks (e.g., phenylalanine derivatives) via biosynthetic pathways. rsc.org | Sustainability, reduced reliance on fossil fuels. |
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
To optimize synthetic routes, particularly those involving novel catalysts or green methodologies, real-time monitoring of reaction progress is essential. Future research will heavily rely on advanced in-situ spectroscopic techniques that allow chemists to observe reactions as they happen, without altering the system by taking samples. numberanalytics.com These methods provide critical data on reaction kinetics, the formation of transient intermediates, and the state of the catalyst under operational conditions. numberanalytics.comspectroscopyonline.com
Techniques such as in-situ Raman and Fourier-Transform Infrared (FT-IR) spectroscopy are invaluable for tracking the concentration changes of reactants, products, and intermediates by monitoring their characteristic vibrational frequencies. open-raman.orgnumberanalytics.com For esterification reactions, Raman spectroscopy has been used to follow the kinetics, though challenges related to the slow reaction speed and subtle spectral changes exist. open-raman.org For more dynamic systems or to study catalyst behavior, time-resolved techniques are being adopted. numberanalytics.com Time-Resolved Infrared (TRIR) spectroscopy can capture data on ultrafast timescales, while synchrotron-based X-ray Absorption Spectroscopy (XAS) can provide element-specific information on the electronic and geometric structure of a metal catalyst during the reaction cycle. numberanalytics.comresearchgate.net
| Technique | Principle | Application in Synthesis of this compound | Reference |
|---|---|---|---|
| In-Situ Raman Spectroscopy | Inelastic scattering of monochromatic light, providing information on molecular vibrations. | Monitoring conversion rates by tracking disappearance of reactant peaks and appearance of product peaks; studying catalyst surface and stereochemical changes. | open-raman.orgimperial.ac.uk |
| In-Situ FT-IR Spectroscopy | Absorption of infrared radiation corresponding to vibrational transitions. | Real-time tracking of functional group transformations (e.g., C=O, C=C, O-H); identifying reaction intermediates. | spectroscopyonline.comnumberanalytics.com |
| Time-Resolved Spectroscopy (e.g., TRIR) | Uses pump-probe methods to initiate a reaction and monitor its dynamics on very short timescales. | Elucidating mechanisms of fast, catalyzed reactions; studying the lifetime of transient species. | numberanalytics.comnumberanalytics.com |
| In-Situ X-ray Absorption Spectroscopy (XAS) | Measures the absorption of X-rays by a specific element to probe its local geometric and electronic structure. | Characterizing the active state of a transition-metal catalyst (e.g., oxidation state, coordination environment) during the reaction. | researchgate.net |
Integration of Machine Learning and AI in Synthetic Route Design and Property Prediction
| Application Area | AI/ML Approach | Specific Goal for this compound | Reference |
|---|---|---|---|
| Synthetic Route Design | Retrosynthesis algorithms (e.g., ReTReK); reaction outcome prediction. | Discovering novel, cost-effective, and green synthetic pathways; optimizing reaction conditions by predicting catalyst/ligand performance. | nih.govchemrxiv.orgchemrxiv.org |
| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models; graph neural networks (e.g., MetaGIN). | Predicting physicochemical properties and potential biological activity of the compound and its virtual analogues to guide synthesis efforts. | miragenews.comnewswise.comeurekalert.org |
| Data Analysis | Chemometrics; pattern recognition in large datasets. | Analyzing complex spectroscopic data from in-situ monitoring to identify reaction trends and intermediates. | numberanalytics.com |
Deeper Elucidation of Biochemical Roles and Enzymatic Interactions
The β-methoxyacrylate scaffold is well-established as the pharmacophore responsible for the fungicidal activity of strobilurins. niscpr.res.in These compounds act as Quinone outside Inhibitors (QoIs), which block cellular respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III) in mitochondria, ultimately inhibiting ATP synthesis. wikipedia.org A significant future research direction is to move from this general understanding to a specific, high-resolution picture of the interactions between this compound and its biological targets.
This will involve a combination of computational and experimental approaches. In silico molecular docking studies can predict the binding affinity and orientation of the molecule within the active site of the cytochrome bc1 enzyme. niscpr.res.in These computational models can then guide the synthesis of new analogues designed to have enhanced binding or to overcome known resistance mechanisms. nih.govlew.ro
Experimentally, enzymatic assays using isolated mitochondrial complexes or purified enzymes will be crucial to quantify the inhibitory activity (e.g., IC₅₀ values) of the compound and its derivatives. nih.gov Furthermore, if biocatalytic production is pursued, research will be needed to identify and characterize the specific enzymes (e.g., synthases, methyltransferases) involved in its biosynthesis, which could, in turn, be engineered for improved production. rsc.org
| Research Method | Objective | Expected Outcome | Reference |
|---|---|---|---|
| Molecular Docking | To computationally model the binding of the compound to its target enzyme. | Prediction of binding mode, key amino acid interactions, and binding energy. | niscpr.res.in |
| Enzymatic Assays | To quantitatively measure the inhibitory effect of the compound on enzyme activity. | Determination of IC₅₀ values against target enzymes like cytochrome bc1. | nih.gov |
| Precursor-Directed Biosynthesis | To feed modified substrates to a producing organism to generate novel analogues. | Creation of new derivatives and elucidation of biosynthetic pathway flexibility. | rsc.org |
| X-ray Crystallography | To determine the three-dimensional structure of the compound bound to its target protein. | High-resolution structural data confirming the precise binding interactions. |
Exploration of New Catalytic Systems for Stereoselective Transformations
The "(2E)" designation in the compound's name highlights the importance of stereochemistry. The geometric configuration of the double bond is critical for biological activity in strobilurin analogues. Therefore, a key area for future research is the development of novel catalytic systems that can achieve high stereoselectivity, preferentially forming the desired (E)-isomer over the (Z)-isomer.
Research into stereoselective transformations is rapidly advancing, moving beyond classical methods to more sophisticated catalytic approaches. Transition-metal catalysis, using complexes of metals like palladium, ruthenium, or moisture-tolerant zirconium, offers a versatile platform for controlling stereoselectivity in C-C bond-forming and functionalization reactions. acs.org The design of chiral ligands for these metal centers is paramount in directing the stereochemical outcome.
Another powerful strategy is organocatalysis, where small organic molecules are used as catalysts. Chiral Brønsted acids, for instance, have been shown to control stereochemistry through ion-pairing mechanisms in complex transformations, a principle that could be adapted to the synthesis of functionalized acrylates. nih.gov Finally, biocatalysis using enzymes such as isomerases or specific synthases could provide an exceptionally selective route to the (E)-isomer under mild, environmentally friendly conditions. The development of reagents specifically designed to favor the formation of (E)-isomers, as has been done for related α-bromoacrylates, also represents a promising direction. nih.gov
| Catalytic System | Principle of Stereocontrol | Potential Application | Reference |
|---|---|---|---|
| Transition-Metal Catalysis | Use of chiral ligands to create an asymmetric environment around the metal center. | Stereoselective cross-coupling, hydrogenation, or metathesis reactions to form the (E)-double bond. | acs.org |
| Organocatalysis | Activation of substrates via chiral intermediates (e.g., iminiums, enamines) or through non-covalent interactions like hydrogen bonding. | Asymmetric Wittig-type reactions or aldol-type condensations to set the double bond geometry. | nih.gov |
| Biocatalysis | Enzymes with highly specific three-dimensional active sites that bind substrates in a single orientation. | Use of isomerases to convert a Z/E mixture to pure E, or synthases that directly produce the E-isomer. | rsc.org |
| Stoichiometric Reagents | Reagents with inherent steric or electronic properties that favor one stereochemical outcome. | Application of stereoselective Horner-Wadsworth-Emmons reagents or related phosphonates. | nih.gov |
Q & A
Q. What are the validated synthetic routes for (2E)-3-methoxy-2-methyl-2-propenoic acid in laboratory settings?
The compound can be synthesized via Knoevenagel condensation between methylglyoxal derivatives and methoxyacetic acid under acidic catalysis. Reaction conditions (e.g., solvent, temperature, and catalyst) must be optimized to favor the (2E)-isomer. Post-synthesis, purification via recrystallization or column chromatography is recommended, with purity verification using HPLC .
Q. How should researchers confirm the structural identity and purity of this compound?
- Spectroscopic Analysis :
Q. What crystallographic techniques are suitable for resolving the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is ideal. The SHELX suite (e.g., SHELXL) enables structure refinement by modeling hydrogen bonding and thermal displacement parameters. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Hydrogen-bonding networks can be analyzed using the Etter-Grell graph set notation .
Advanced Research Questions
Q. How do methoxy and methyl substituents influence regioselectivity in Diels-Alder reactions involving this compound?
The electron-donating methoxy group increases electron density at the β-carbon, directing nucleophilic attack to the α-position in Michael additions. Computational DFT studies (e.g., Gaussian 16) can map frontier molecular orbitals (FMOs) to predict reactivity. Experimental validation via kinetic monitoring (e.g., UV-Vis spectroscopy) is recommended .
Q. What strategies mitigate synthetic yield variability in derivatives of this compound?
- Process Control : Use in-situ monitoring (e.g., ReactIR) to track intermediate formation.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate conjugate additions.
- Statistical Optimization : Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, temperature) .
Q. How can hydrogen bonding patterns in its crystal lattice inform material design?
Graph set analysis (e.g., R₂²(8) motifs) reveals directional hydrogen bonds between carboxylic dimers and methoxy O-atoms. These interactions stabilize the crystal packing and can guide the design of co-crystals for enhanced thermal stability. SCXRD paired with Hirshfeld surface analysis quantifies intermolecular contacts .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electrophilicity indices (ω) and Fukui functions (f⁻) to identify reactive sites. Solvent effects (e.g., PCM model for water) refine transition-state energetics. Compare results with experimental kinetic data from stopped-flow techniques .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
